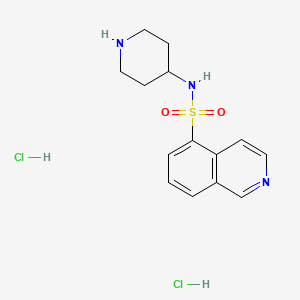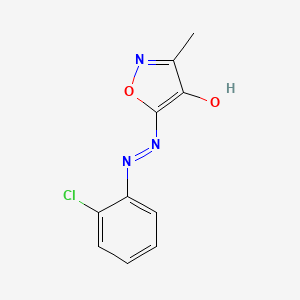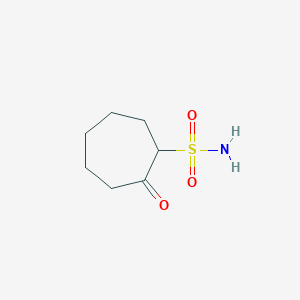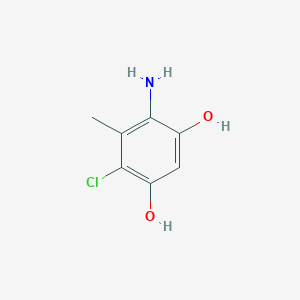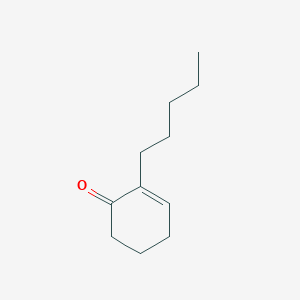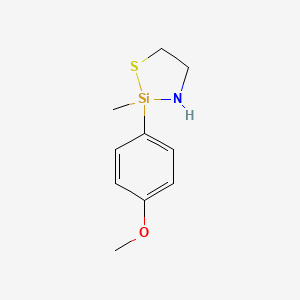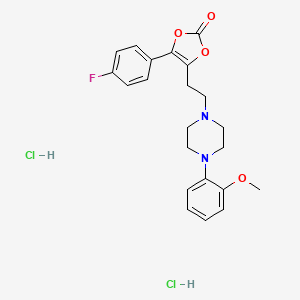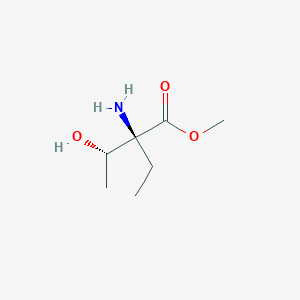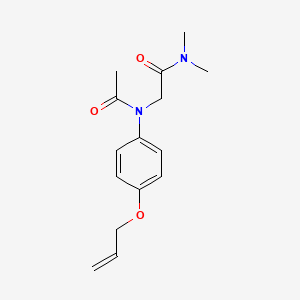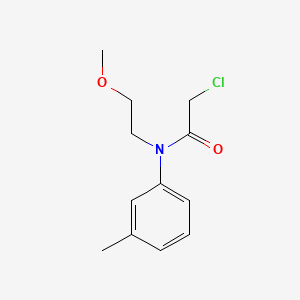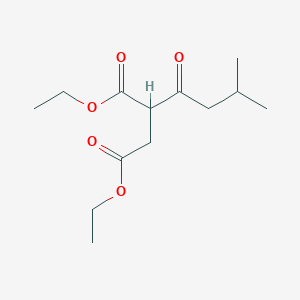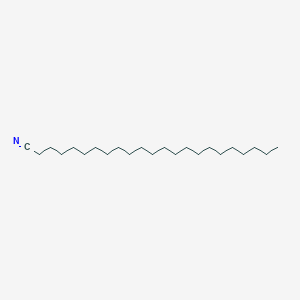
Tricosanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosanenitrile: C23H45N . It is a long-chain nitrile with a molecular weight of 335.6101 . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Tricosanenitrile can be synthesized through the reaction of behenic acid (docosanoic acid) with ammonia or an amine under high-temperature conditions. The reaction typically involves the dehydration of the corresponding amide to form the nitrile group.
Industrial Production Methods: : In an industrial setting, this compound is produced through the catalytic hydrogenation of behenic acid followed by the dehydration of the resulting amide. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: : Tricosanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur with this compound using nucleophiles such as alkyl halides or cyanides.
Major Products Formed: : The major products formed from these reactions include carboxylic acids, amines, and other nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tricosanenitrile is used in various scientific research applications, including:
Chemistry: : It serves as a precursor for the synthesis of long-chain fatty acids and their derivatives.
Biology: : this compound is used in the study of lipid metabolism and the role of fatty acids in biological systems.
Medicine: : It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: : this compound is utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which tricosanenitrile exerts its effects involves its interaction with molecular targets and pathways. In biological systems, this compound may interact with enzymes and receptors involved in lipid metabolism, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Tricosanenitrile is compared with other similar compounds, such as docosanenitrile and tetracosanenitrile . These compounds share similar chemical structures but differ in chain length and functional groups. This compound's uniqueness lies in its optimal balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Similar Compounds
Docosanenitrile: (C22H43N)
Tetracosanenitrile: (C24H47N)
Properties
CAS No. |
95491-05-7 |
|---|---|
Molecular Formula |
C23H45N |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
tricosanenitrile |
InChI |
InChI=1S/C23H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2-22H2,1H3 |
InChI Key |
NCWVIUAXLUGLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


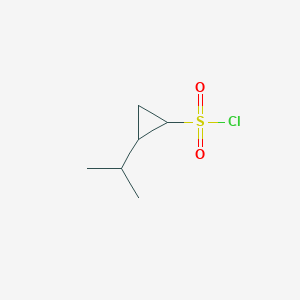
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
